3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine
Description
This compound features a pyridazine core substituted at positions 3 and 6. The 3-position is occupied by a 3,5-dimethylpyrazole group, while the 6-position contains a piperazine ring modified with a 3-methylbenzoyl moiety. Pyridazine derivatives are recognized for diverse biological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation effects .
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-5-4-6-18(13-15)21(28)26-11-9-25(10-12-26)19-7-8-20(23-22-19)27-17(3)14-16(2)24-27/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELUUFHUYUMIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the piperazine and pyridazine rings through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Studies have indicated that derivatives of piperazine and pyrazole exhibit significant antidepressant effects. The specific compound may interact with serotonin and dopamine receptors, potentially leading to mood enhancement and anxiety reduction.
-
Anticancer Properties :
- Research into similar compounds has shown promise in inhibiting cancer cell proliferation. The structural components of this compound may enhance its ability to target specific cancer pathways, making it a candidate for further investigation in oncology.
-
Antimicrobial Activity :
- Compounds containing pyrazole rings have been reported to possess antimicrobial properties. This compound could be evaluated for effectiveness against various bacterial strains and fungi, contributing to the development of new antibiotics.
Case Study 1: Antidepressant Effects
A study conducted on related pyrazole derivatives demonstrated their ability to modulate neurotransmitter levels in animal models. The results suggested that these compounds could serve as effective antidepressants with fewer side effects compared to traditional medications.
Case Study 2: Anticancer Research
In vitro studies on similar piperazine-containing compounds revealed their potential to inhibit tumor growth by inducing apoptosis in cancer cells. This indicates that the compound may also exhibit similar anticancer properties, warranting further exploration through clinical trials.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Potential Impact |
|---|---|---|
| Antidepressant | Serotonin/Dopamine Receptor Modulation | Mood enhancement, anxiety reduction |
| Anticancer | Apoptosis Induction | Inhibition of tumor growth |
| Antimicrobial | Disruption of bacterial cell walls | Development of new antibiotics |
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The pyridazine ring (two adjacent nitrogen atoms) distinguishes this compound from pyrimidine- or pyrazole-based analogues. For example, 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () uses a pyrazolopyrimidine core, which offers different hydrogen-bonding and electronic profiles due to its fused heterocyclic system. Pyridazines generally exhibit stronger dipole moments, influencing solubility and binding affinity compared to pyrimidines .
Substituent Analysis at Position 6
Piperazine Modifications
- Target Compound : The 3-methylbenzoyl-piperazine group introduces a lipophilic aromatic moiety, enhancing membrane permeability.
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Substitution with a chlorophenoxypropyl chain increases hydrophobicity but reduces hydrogen-bond acceptor capacity compared to the benzoyl group.
Impact on Bioactivity
- Benzoyl-piperazine derivatives may exhibit improved CNS penetration due to moderate logP values (~3.5 estimated), whereas sulfonyl analogues () show higher polarity (logP ~2.8) .
- Chlorophenoxypropyl-substituted compounds () demonstrate anti-bacterial activity, suggesting that bulkier substituents may enhance target engagement in bacterial enzymes .
Substituent Analysis at Position 3
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine (CAS Number: 2741893-77-4) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 390.445 g/mol. The structure features a pyrazole ring fused with a pyridazine moiety, along with a piperazine group substituted by a methylbenzoyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazole and piperazine derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Pharmacological Properties
Research indicates that compounds containing the pyrazole scaffold exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine .
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this one have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy due to its interaction with bacterial cell membranes .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of TNF-α at specific concentrations . This suggests that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine may possess similar anti-inflammatory properties.
3. Anticancer Activity
Emerging evidence suggests that pyrazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. Research indicates that certain structural modifications in pyrazoles enhance their ability to inhibit tumor growth in various cancer models . Preliminary studies on related compounds have shown promising results in inhibiting cell proliferation in cancer cell lines.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
| Study | Compound Tested | Biological Activity | Result |
|---|---|---|---|
| Selvam et al. | Pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Burguete et al. | 1,5-diaryl pyrazoles | Antibacterial | Effective against E. coli and S. aureus |
| Chovatia et al. | Pyrazole derivatives | Antimicrobial | High activity against multiple bacterial strains |
Q & A
Q. What are the recommended strategies for optimizing the synthesis yield of this compound?
To maximize synthesis yield, employ statistical Design of Experiments (DoE) methodologies. For instance, use factorial designs to evaluate the impact of variables like reaction temperature, solvent polarity, and catalyst concentration. Evidence from pyridazine derivative synthesis suggests that optimizing ligand-to-metal ratios and reaction time via response surface modeling can reduce side reactions . Additionally, monitor intermediates using HPLC or LC-MS to identify bottlenecks in multi-step syntheses, as seen in analogous piperazinyl-pyridazine preparations .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the 3D conformation of the pyridazine core and piperazine substituents, as demonstrated in structurally similar compounds (e.g., 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine) .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) can confirm regiochemistry and detect rotational barriers in the piperazine ring .
- FTIR validates functional groups (e.g., carbonyl stretches in the 3-methylbenzoyl moiety) .
Q. What safety protocols are critical during laboratory handling?
- Store the compound at room temperature in airtight containers to prevent hydrolysis or oxidation, as advised for sulfonamide-piperazine analogs .
- Use PPE (gloves, goggles, lab coats) and work in a fume hood, as pyridazine derivatives may release toxic vapors under heating .
- Follow emergency procedures outlined in SDS sheets for related compounds, including rinsing exposed skin with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Leverage quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. For example:
- Use Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring.
- Simulate solvent effects via PCM (Polarizable Continuum Model) to predict solubility and stability in different media .
- Validate predictions with experimental kinetic studies, as done for pyrazole-sulfonamide derivatives .
Q. What methodologies resolve contradictions in reported biological activity data?
- Conduct meta-analysis of dose-response curves from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify confounding variables (e.g., solvent DMSO concentration) .
- Use isothermal titration calorimetry (ITC) to distinguish nonspecific binding from target-specific interactions in pharmacological studies .
- Cross-validate results with knockout cell lines or competitive binding assays to confirm mechanism of action .
Q. How can reaction engineering improve scalability for preclinical studies?
- Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing column chromatography dependency .
- Optimize continuous-flow reactors for piperazine coupling steps, as batch processes for similar compounds face mass transfer limitations .
- Use process analytical technology (PAT) like in-line FTIR to monitor reaction progress in real time .
Methodological Frameworks for Data Analysis
7. Designing experiments to study structure-activity relationships (SAR):
- Use fragment-based drug design (FBDD) to systematically replace substituents (e.g., 3-methylbenzoyl with other acyl groups) and assess impacts on target binding .
- Combine molecular docking (e.g., AutoDock Vina) with alchemical free-energy calculations (e.g., FEP+) to predict binding affinities .
8. Addressing discrepancies in crystallographic vs. solution-phase conformations:
- Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to compare solution-phase flexibility with SC-XRD data .
- Use SAXS (Small-Angle X-ray Scattering) to analyze aggregation states that may distort solution-phase NMR results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
